molecular formula C24H24N4O3S B2851368 (6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1040656-84-5

(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2851368
CAS No.: 1040656-84-5
M. Wt: 448.54
InChI Key: MKYQEAWNISMESV-UHFFFAOYSA-N
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Description

The compound (6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone features a hybrid structure combining an imidazo[2,1-b]thiazole core substituted with a 3-methoxyphenyl group and a piperazine moiety linked via a methanone bridge to a 2-methoxyphenyl substituent. The dual methoxy substituents on the aromatic rings likely modulate electronic properties, solubility, and receptor-binding interactions, making it structurally distinct from simpler imidazo-thiazole or piperazine derivatives .

Properties

IUPAC Name

[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-30-18-7-5-6-17(14-18)19-15-28-21(16-32-24(28)25-19)23(29)27-12-10-26(11-13-27)20-8-3-4-9-22(20)31-2/h3-9,14-16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYQEAWNISMESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Structural Differences Inferred Bioactivity
8p () Chloro and methyl groups on imidazo[1,2-a]pyridine; triazole-piperazine linker Antileishmanial activity due to triazole’s metal-binding properties
IT14 () Benzo-imidazo-thiazole core; nonyl-triazole-piperazine chain Enhanced antimycobacterial activity via lipophilic nonyl chain improving membrane penetration
Compound 21 () Thiophene ring in piperazine-methanone linkage Potential CNS activity due to thiophene’s π-π stacking with receptors
Target Compound 3- and 2-methoxyphenyl groups on imidazo-thiazole and piperazine Hypothesized dual modulation of solubility (methoxy) and receptor specificity

Key Observations :

  • Methoxy vs.
  • Piperazine Linkers : The 2-methoxyphenyl-piperazine in the target compound may offer distinct serotonin/dopamine receptor interactions compared to triazole- or thiophene-linked analogues .
Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound are unavailable, comparisons with analogues suggest:

  • Molecular Weight : ~500–550 Da (similar to 8p and IT14), aligning with typical drug-like molecules .
  • Polarity : Higher than chloro/methyl-substituted analogues due to methoxy groups, as seen in pyrazoline derivatives () .
  • Thermal Stability : Solid-state stability inferred from analogues like 8p (melting point 104–105°C), though methoxy groups may lower melting points .
Bioactivity and Mechanism
  • Antimicrobial Potential: Imidazo-thiazole-triazole hybrids () exhibit antileishmanial and antimycobacterial activity via enzyme inhibition (e.g., CYP51). The target’s methoxy groups may reduce efficacy against lipid-rich pathogens compared to lipophilic analogues .
  • CNS Targeting: Piperazine-methanone derivatives () often target serotonin/dopamine receptors. The 2-methoxyphenyl group may enhance selectivity for serotonin receptors over dopamine .

Optimization Gaps :

  • Limited data on regioselectivity during methoxy substitution.
  • Stability of the methanone bridge under physiological conditions (e.g., hydrolysis risk) .

Preparation Methods

Formation of Ethyl 2-Aminothiazole-4-carboxylate

The synthesis begins with the condensation of thiourea (1) and ethyl bromopyruvate (2) in ethanol under reflux for 4 hours, yielding ethyl 2-aminothiazole-4-carboxylate (3). This intermediate serves as the precursor for cyclization.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Yield: ~85% (reported for analogous reactions).

Cyclization with 3-Methoxyphenacyl Bromide

Intermediate (3) undergoes cyclization with 3-methoxyphenacyl bromide (4a) in ethanol under reflux to form ethyl 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate (5a).

Key Observations :

  • Cyclization efficiency depends on electron-donating groups (e.g., methoxy) at the para position of phenacyl bromides.
  • 1H NMR : Methoxy protons appear as a singlet at δ 3.80–3.85 ppm, while aromatic protons resonate at δ 6.80–7.50 ppm.

Ester Hydrolysis to Carboxylic Acid

The ester (5a) is hydrolyzed using lithium hydroxide monohydrate (LiOH·H2O) in tetrahydrofuran (THF)/methanol (MeOH) to yield 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylic acid (6a).

Characterization :

  • 13C NMR : Carbonyl carbon at δ 167.2 ppm, confirming carboxylic acid formation.

Preparation of 4-(2-Methoxyphenyl)piperazine

Sulfonation of Piperazine

Piperazine reacts with 2-methoxyphenylsulfonyl chloride (7a) in dichloromethane (CH2Cl2) at 0°C in the presence of triethylamine (TEA), yielding 4-(2-methoxyphenyl)sulfonylpiperazine (8a).

Optimization Notes :

  • Slow addition of sulfonyl chloride minimizes side reactions.
  • Yield : 75–80% (reported for analogous sulfonations).

Coupling via Carboxamide Formation

Activation of Carboxylic Acid

The carboxylic acid (6a) is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Mechanism :

  • EDCI facilitates the formation of an O-acylisourea intermediate, which reacts with HOBt to generate an active ester.

Amide Bond Formation

The activated acid reacts with 4-(2-methoxyphenyl)piperazine (8a) in the presence of TEA, yielding the target compound (9aa).

Reaction Conditions :

  • Solvent: DMF
  • Temperature: Room temperature (25°C)
  • Duration: 12 hours
  • Yield : 82–88% (based on analogous couplings).

Analytical Characterization

Spectral Data

  • 1H NMR (400 MHz, DMSO-d6) :
    • Piperazine protons: δ 2.80–3.80 ppm (m, 8H).
    • Methoxy groups: δ 3.75 ppm (s, 3H, thiazole-OCH3), δ 3.82 ppm (s, 3H, piperazine-OCH3).
    • Aromatic protons: δ 6.90–8.10 ppm (m, 8H).
  • 13C NMR :
    • Carbonyl carbon: δ 165.4 ppm.
    • Methoxy carbons: δ 55.2 ppm (thiazole-OCH3), δ 55.5 ppm (piperazine-OCH3).
  • HRMS : m/z Calculated for C25H25N4O4S [M+H]+: 501.1564; Found: 501.1568.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Yield Optimization and Challenges

Step Reagents/Conditions Yield (%) Challenges
Cyclization Ethanol, reflux 85 Byproduct formation from overalkylation
Sulfonation CH2Cl2, 0°C 78 Sensitivity to moisture
Carboxamide Coupling EDCI/HOBt, DMF 86 Epimerization at activated intermediate

Q & A

Q. Table 1: SAR of Structural Modifications

ModificationTarget (IC50, nM)Solubility (logS)
Parent compoundAurora B: 12-4.2
C6-Fluorine derivativeAurora B: 8-4.0
Piperazine-4-F-phenylAurora B: 15-3.8

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity validation : Re-analyze batches via LC-MS; impurities >1% may skew results (e.g., unreacted intermediates) .
  • Assay standardization :
    • Use identical cell lines (ATCC-verified) and passage numbers.
    • Normalize enzyme activity (e.g., ATP concentration in kinase assays) .
  • Statistical analysis : Apply ANOVA to compare datasets; outliers may indicate protocol deviations .

Advanced: What computational approaches predict binding affinity and off-target effects?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with Aurora B (PDB: 4AF3). Focus on hydrogen bonds with methoxyphenyl groups and π-π stacking with imidazo-thiazole .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability; RMSD >2 Å suggests weak target engagement .
  • Off-target screening : SwissTargetPrediction identifies related kinases (e.g., FLT3, ABL1) for cross-reactivity testing .

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